molecular formula C14H12O4 B12308834 2-(2-Phenoxyphenoxy)acetic acid

2-(2-Phenoxyphenoxy)acetic acid

Cat. No.: B12308834
M. Wt: 244.24 g/mol
InChI Key: ORVFTYBFRFPVDM-UHFFFAOYSA-N
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Description

2-(2-Phenoxyphenoxy)acetic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of two phenoxy groups attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenoxyphenoxy)acetic acid typically involves the reaction of 2-phenoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group displaces the chlorine atom from chloroacetic acid, forming the desired product. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones or other oxidized phenoxy derivatives.

    Reduction: 2-(2-Phenoxyphenoxy)ethanol.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

2-(2-Phenoxyphenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the interactions of phenoxy acids with biological systems, including their potential as herbicides or plant growth regulators.

    Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals, particularly those targeting inflammation or cancer.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyphenoxy)acetic acid depends on its application. In biological systems, it may act by interfering with specific enzymes or receptors. For example, as a herbicide, it could inhibit the action of enzymes involved in plant growth. In medicinal applications, it may target specific molecular pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

2-(2-Phenoxyphenoxy)acetic acid can be compared with other phenoxy acids, such as:

    2-Phenoxyacetic acid: Lacks the second phenoxy group, making it less complex and potentially less effective in certain applications.

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with different substitution patterns on the phenoxy ring, leading to different biological activities.

    2-(4-Chlorophenoxy)acetic acid: Similar structure but with a chlorine substituent, which can alter its reactivity and biological properties.

The uniqueness of this compound lies in its dual phenoxy groups, which can provide enhanced interactions with biological targets or improved material properties in industrial applications.

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

2-(2-phenoxyphenoxy)acetic acid

InChI

InChI=1S/C14H12O4/c15-14(16)10-17-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)

InChI Key

ORVFTYBFRFPVDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2OCC(=O)O

Origin of Product

United States

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